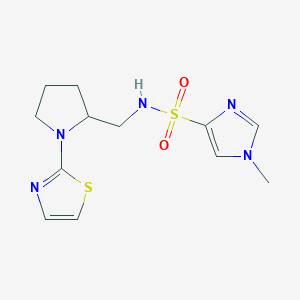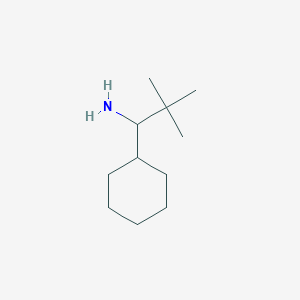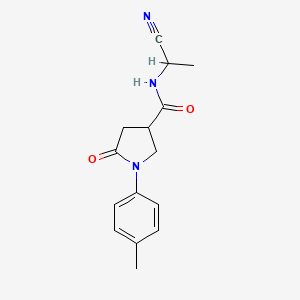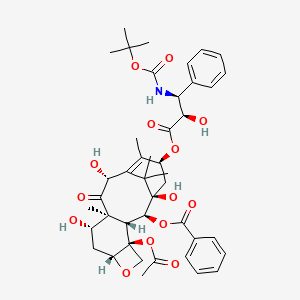![molecular formula C7H9N3O4S B2617697 2-methyl-1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid CAS No. 2138342-58-0](/img/structure/B2617697.png)
2-methyl-1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-methyl-1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid” is a chemical compound with the CAS Number: 2137829-00-4 . Its IUPAC name is 2-methyl-3,4-dihydro-2H-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid 1,1-dioxide . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9N3O4S/c1-9-2-3-10-6(15(9,13)14)5(4-8-10)7(11)12/h4H,2-3H2,1H3,(H,11,12) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 231.23 . It is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
- Researchers have explored the synthesis of derivatives of pyrazolo[1,5-e][1,2,5]thiadiazine compounds, focusing on their antimicrobial activity. One study detailed the synthesis of 3-substituted pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazines and their antimicrobial properties (El-Mariah, Hosny, & Deeb, 2006).
Antimicrobial and Antimycobacterial Activity
- Various derivatives of this compound class have shown potential in antimicrobial and antimycobacterial activities. For instance, substituted isosteres of pyridine- and pyrazinecarboxylic acids exhibited promising activity against Mycobacterium tuberculosis (Gezginci, Martin, & Franzblau, 1998).
Antifungal and Antibacterial Applications
- There is evidence of antifungal and antibacterial activities in compounds derived from this chemical class. A study on microwave-assisted heterocyclic dicarboxylic acids, including thiadiazine derivatives, showcased potential as antifungal and antibacterial drugs (Dabholkar & Parab, 2011).
Potential in Antiviral Research
- Some derivatives have shown potential as anti-HIV agents. A study on the synthesis of substituted pyrazolo[4,5-e][1,2,4]thiadiazines revealed certain compounds to be potent HIV-1 non-nucleoside reverse transcriptase inhibitors (Liu, Yan, Chen, & Xu, 2007).
Applications in Heterocyclic Synthesis
- The compound and its derivatives have been used in the synthesis of various heterocyclic compounds. For instance, a study reported the synthesis of surfactants from pyrazole, isoxazole, pyrimidine, and triazine, incorporating the 1,3,4-thiadiazole moiety with applications in dyeing and antimicrobial activities (Amine, Mahmoud, Badr, & Gouda, 2012).
Exploration of Antiproliferative Agents
- Research has also been conducted on the use of these compounds in creating antiproliferative agents. A study synthesized coumarin derivatives containing the pyrazolo[1,5-e][1,2,4]thiadiazine moiety and evaluated their antitumor activity (Gomha, Zaki, & Abdelhamid, 2015).
Further Applications in Drug Synthesis
- The versatility of this chemical structure extends to the synthesis of various drug candidates. Studies have focused on creating new heterocycles based on this structure with potential biological activity, such as antimicrobial and antiproliferative properties (Khalafallah, El-aal, & Kanzi, 2002).
Safety and Hazards
properties
IUPAC Name |
2-methyl-1,1-dioxo-3,4-dihydropyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4S/c1-9-2-3-10-6(15(9,13)14)4-5(8-10)7(11)12/h4H,2-3H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSBAALFCZLCRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(=CC(=N2)C(=O)O)S1(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one](/img/structure/B2617626.png)
![3-chloro-N-[2-(4-sulfamoylphenyl)ethyl]propanamide](/img/structure/B2617627.png)

![2,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B2617629.png)


![2-(benzo[d]thiazol-2-ylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2617633.png)
![8-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2617635.png)

![3-butyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2617637.png)